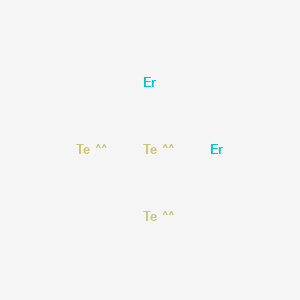
Dierbium tritelluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dierbium tritelluride is a useful research compound. Its molecular formula is Er2Te3 and its molecular weight is 717.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Materials
Dierbium tritelluride is recognized for its potential in quantum materials due to its layered structure, which facilitates the manifestation of exotic quantum phenomena. The following are key applications in this domain:
- Charge Density Waves (CDW) : ErTe3 exhibits charge density wave behavior, which is crucial for understanding low-dimensional systems. This property is essential for developing future electronic devices that leverage quantum states for enhanced performance .
- Superconductivity : Research indicates that ErTe3 can exhibit superconductivity under certain conditions. The layered structure allows for the manipulation of electronic interactions, making it a candidate for high-temperature superconductors .
- Spin Density Waves : The compound also shows spin density wave behavior, which can be exploited in spintronic applications—devices that utilize the intrinsic spin of electrons for data processing and storage .
Optical Applications
This compound has promising applications in optical technologies , particularly due to its unique optical properties:
- Nonlinear Optical Materials : ErTe3 can serve as a nonlinear optical material, making it useful in applications such as frequency conversion and optical switching. Its ability to interact with light at various wavelengths opens avenues for advanced photonic devices .
- Solar Energy Harvesting : The compound's properties may also be harnessed in solar energy applications, where it can improve the efficiency of photovoltaic cells through enhanced light absorption and conversion capabilities .
Synthesis and Characterization
Understanding the synthesis methods of this compound is critical for its application development:
- Synthesis Techniques : Common methods include the flux method, self-flux method, and chemical vapor transport (CVT). These techniques allow for the controlled growth of high-purity crystals necessary for studying their physical properties .
- Characterization Studies : Advanced characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and optical spectroscopy are employed to investigate the structural and electronic properties of ErTe3. These studies are vital for tailoring materials for specific applications .
Case Studies and Research Findings
Several studies have highlighted the practical implications of this compound:
- A study published in Advanced Science detailed the electronic structure and CDW transitions in ErTe3, showcasing its potential as a platform for investigating superconductivity and other quantum phenomena .
- Another research effort focused on the optical spectroscopy of ErTe3, revealing insights into its charge density wave formation and multiple energy gap structures that could be pivotal for future applications in quantum computing and advanced optics .
Propiedades
Número CAS |
12020-39-2 |
|---|---|
Fórmula molecular |
Er2Te3 |
Peso molecular |
717.3 g/mol |
InChI |
InChI=1S/2Er.3Te |
Clave InChI |
MIZNMVMPEVIMAT-UHFFFAOYSA-N |
SMILES |
[Te].[Te].[Te].[Er].[Er] |
SMILES canónico |
[Te].[Te].[Te].[Er].[Er] |
Key on ui other cas no. |
12020-39-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















